molecular formula C7H5FO3 B3056404 3-Fluoro-4,5-dihydroxybenzaldehyde CAS No. 71144-35-9

3-Fluoro-4,5-dihydroxybenzaldehyde

Cat. No. B3056404
CAS RN: 71144-35-9
M. Wt: 156.11 g/mol
InChI Key: AFSUIFYFQDSKPC-UHFFFAOYSA-N
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Description

3-Fluoro-4,5-dihydroxybenzaldehyde, also known as 3,4-dihydroxy-5-fluorobenzaldehyde, is a chemical compound with the molecular formula C7H5FO3 . It has a molecular weight of 156.11 .


Molecular Structure Analysis

The molecular structure of 3-Fluoro-4,5-dihydroxybenzaldehyde consists of a benzene ring substituted with a fluorine atom at the 3rd position and hydroxyl groups at the 4th and 5th positions .


Physical And Chemical Properties Analysis

3-Fluoro-4,5-dihydroxybenzaldehyde is a solid under normal conditions . It has a boiling point of approximately 278.2°C at 760 mmHg and a melting point of 190-191°C .

Scientific Research Applications

Synthesis and Anticancer Activity

  • Anticancer Research : 3-Fluoro-4,5-dihydroxybenzaldehyde derivatives have been synthesized for potential applications in cancer treatment. A study focused on the synthesis of fluorinated analogues of combretastatins, using fluorinated benzaldehydes, demonstrated promising in vitro anticancer properties. These analogues retained the potent cell growth inhibitory properties of their parent compounds (Lawrence et al., 2003).

Structural and Chemical Analysis

  • Structural Transformations : A comprehensive study investigated the structural transformations of 3-fluoro and 3-fluoro-4-methoxy benzaldehydes under cryogenic conditions. This research involved infrared spectroscopy and quantum chemistry calculations, providing insights into the conformations and transformations of these compounds at low temperatures (Ildız, Konarska & Fausto, 2018).

Chemical Synthesis

  • Synthesis Methods : Various methods have been developed for the synthesis of 3-fluoro-4,5-dihydroxybenzaldehyde and its derivatives. These methods aim to simplify the synthesis process while reducing environmental and industrial hazards. A study detailed a one-step synthetic method that avoids the use of concentrated acids, making the process more environmentally friendly and cost-effective (Wang Bao-jie, 2006).

Bioconversion and Environmental Applications

  • Bioconversion Research : The bioconversion potential of certain fungi, such as Bjerkandera adusta, has been explored using fluorinated substrates. These studies help understand the ability of these fungi to produce novel halogenated aromatic compounds, which can have various applications (Lauritsen & Lunding, 1998).

Electrocatalytic Activity

  • Electrochemical Research : Research has been conducted on the oxidative electrodeposition of dihydroxybenzaldehydes, including 3,4-DHB (a derivative of 3-Fluoro-4,5-dihydroxybenzaldehyde), and their applications in electrocatalysis. Modified electrodes with these compounds show catalytic activity, particularly in the electrooxidation of NADH, which has potential biosensor applications (Pariente et al., 1996).

Radiopharmaceuticals Synthesis

  • Radiopharmaceutical Applications : Fluorine-18 labeled benzaldehydes, including derivatives of 3-Fluoro-4,5-dihydroxybenzaldehyde, have been synthesized for use as precursors in the synthesis of radiopharmaceuticals for positron emission tomography. These compounds play a critical role in the synthesis of specific radiopharmaceutical agents used in medical imaging (Orlovskaja et al., 2016).

Mechanism of Action

The mechanism of action of 3-Fluoro-4,5-dihydroxybenzaldehyde is not explicitly mentioned in the search results. It’s important to note that the mechanism of action would depend on the specific context in which this compound is used .

properties

IUPAC Name

3-fluoro-4,5-dihydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO3/c8-5-1-4(3-9)2-6(10)7(5)11/h1-3,10-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSUIFYFQDSKPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343983
Record name 3-Fluoro-4,5-dihydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4,5-dihydroxybenzaldehyde

CAS RN

71144-35-9
Record name 3-Fluoro-4,5-dihydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-fluoro-4-hydroxy-5-(methyloxy)benzaldehyde (5.0 g, 29.4 mmol) in dichloromethane (80 ml) at 0° C. was added boron tribromide (43 ml, 1M solution in dichloromethane) dropwise and then the reaction was allowed to stir for 1 h at rt before the solvent was removed under reduced pressure and the residue acidified with aqueous HCl (1M). The resultant solid was filtered, washed with water and dried in vacuo to give the desired compound (0.66 g, 14%).
Quantity
5 g
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reactant
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43 mL
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80 mL
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Yield
14%

Synthesis routes and methods II

Procedure details

To a suspension of 3-fluoro-4-hydroxy-5-methoxy-benzaldehyde (1.35 g, 7.94 mmol) in dichloromethane (100 mL) was added BBr3 (1.5 mL, 16 mmol) dropwise at −78° C. under N2. After addition, the mixture was warmed to −30° C. and it was stirred at this temperature for 5 h. The reaction mixture was poured into ice water. The precipitated solid was collected by filtration and washed with dichloromethane to afford 3-fluoro-4,5-dihydroxy-benzaldehyde (1.1 g, 89%), which was directly used in the next step.
Quantity
1.35 g
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reactant
Reaction Step One
Quantity
100 mL
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solvent
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1.5 mL
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reactant
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[Compound]
Name
ice water
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

Anhydrous aluminum chloride (1.11 g, 8.2 mmol) was added to a solution of 3-fluoro-4-hydroxy-5-methoxy benzaldehyde (1.2 g; 6.8 mmol) in dry dichloromethane (16 ml) under an atmosphere of nitrogen. The reaction mixture was cooled down to 0° C., pyridine (2.5 ml; 31 mmol) was slowly added and the solution was heated to reflux and stirred for 24 h. The solution was cooled to 0° C. and 4M aqueous hydrochloric acid was added to the mixture until the pH was approximately 2. The organic phase was discarded and the water phase was extracted with ethyl ether (3×15 ml). The organic extracts were combined then dried over sodium sulfate and concentrated under vacuum to give 3-fluoro-4,5-dihydroxybenzaldehyde (0.904 g; 85% yield) as a yellow solid. 1H NMR (400 MHz, CD3OD) δ 9.68 (d, 1H), 7.17 (dd, 1H), 7.16 (br. s, 1H). MS (EI) for C7H5FO3: 157 (MH+).
Quantity
1.11 g
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reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
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Quantity
16 mL
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solvent
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2.5 mL
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reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods IV

Procedure details

To the solution of 3-fluoro-4-hydroxy-5-methoxybenzaldehyde (800 mg, 4.7 mmol) in DCM (50 mL) was added AlCl3 (680 mg, 5.1 mmol) portionwise, and at 0° C., pyridine (950 mg, 9.4 mmol) was added, and the resulting mixture was refluxed overnight. The reaction mixture was quenched with HCl ice-water solution, and extracted with EtOAc (50 mL×3). The combined organic layers were washed with brine, dried over Na2SO4, and concentrated under reduced pressure to give the 3-fluoro-4,5-dihydroxybenzaldehyde as a pale solid (600 mg, yield 81%), which was used directly in the next step without further purification.
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
680 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
950 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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